molecular formula C6H5F2NO B11806588 (2,5-Difluoropyridin-3-yl)methanol

(2,5-Difluoropyridin-3-yl)methanol

Cat. No.: B11806588
M. Wt: 145.11 g/mol
InChI Key: BYBMAIWRUWGHDV-UHFFFAOYSA-N
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Description

(2,5-Difluoropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5F2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxymethyl group is attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the reaction of 2,5-difluoropyridine with formaldehyde in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by catalytic reduction. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,5-Difluoropyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: 2,5-Difluoropyridine-3-carboxylic acid.

    Reduction: 2,5-Difluoropyridin-3-ylmethane.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (2,5-Difluoropyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms in pharmaceuticals can enhance metabolic stability and bioavailability, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • (3,5-Difluoropyridin-2-yl)methanol
  • (5,6-Difluoropyridin-3-yl)methanol
  • (2,4-Difluoropyridin-3-yl)methanol

Comparison:

  • (3,5-Difluoropyridin-2-yl)methanol: Similar in structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
  • (5,6-Difluoropyridin-3-yl)methanol: The fluorine atoms are adjacent, which can affect the compound’s reactivity and interaction with other molecules.
  • (2,4-Difluoropyridin-3-yl)methanol: The position of the fluorine atoms can influence the compound’s chemical behavior and its applications in various fields.

Uniqueness: (2,5-Difluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

(2,5-difluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2

InChI Key

BYBMAIWRUWGHDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)F)F

Origin of Product

United States

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